molecular formula C7H8N2S B124670 4-Aminothiobenzamide CAS No. 4714-67-4

4-Aminothiobenzamide

Cat. No.: B124670
CAS No.: 4714-67-4
M. Wt: 152.22 g/mol
InChI Key: LZJVSPPXXGXGQL-UHFFFAOYSA-N
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Safety and Hazards

4-Aminothiobenzamide is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Sens. 1, indicating that it’s harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino Benzthioamide can be synthesized through various methods. One common approach involves the reaction of aromatic amides with thionating agents such as ammonium phosphorodithioate. This reaction proceeds efficiently to yield the corresponding thioamides . This reaction can be facilitated by catalysts like sulfated polyborate and p-toluenesulfonic acid .

Industrial Production Methods: In industrial settings, the synthesis of 4-Amino Benzthioamide often involves the use of thionating reagents like phosphorus pentasulfide or Lawesson’s reagent. These reagents enable the conversion of amides to thioamides under controlled conditions, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Amino Benzthioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamides.

    Reduction: Reduction reactions can convert the thioamide group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Sulfonamides

    Reduction: Amines

    Substitution: Substituted benzthioamides

Properties

IUPAC Name

4-aminobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJVSPPXXGXGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197049
Record name Benzamide, p-aminothio-
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Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4714-67-4, 4114-67-4
Record name 4-Aminobenzenecarbothioamide
Source CAS Common Chemistry
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Record name p-Aminobenzothiamide
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Record name 4-Aminothiobenzamide
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Record name Benzamide, p-aminothio-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenecarbothioamide, 4-amino
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Record name 4114-67-4
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Record name P-AMINOBENZOTHIAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the substituent constant (σp-) for the thioamide group (-CSNH2) in 4-Aminothiobenzamide?

A1: The substituent constant (σp-) is a crucial parameter in physical organic chemistry that quantifies the electronic effect a substituent group exerts on a molecule. In the case of this compound, the σp- value for the thioamide group (-CSNH2) was determined to be 0.68 from the ionization of anilines and 0.73 from the ionization of phenols []. This positive value indicates that the -CSNH2 group acts as an electron-withdrawing group relative to hydrogen. This information is essential for understanding the reactivity and potential interactions of this compound in various chemical reactions and biological systems.

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